2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
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Overview
Description
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one is an organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes an aniline group attached to a dihydrobenzothiazolone core. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzenethiol with an appropriate carbonyl compound, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Lacks the aniline group and has different biological activities.
2-mercaptobenzothiazole: Contains a thiol group instead of an aniline group, leading to distinct chemical reactivity and applications.
6-nitrobenzothiazole: The presence of a nitro group alters its electronic properties and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activities compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-anilino-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-11-8-4-7-10-12(11)17-13(15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFVNIQFZNODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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